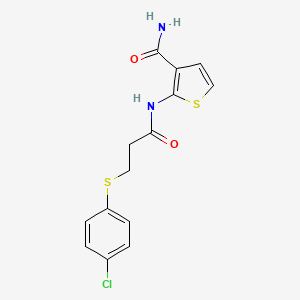

2-(3-((4-Chlorophenyl)thio)propanamido)thiophene-3-carboxamide

説明

特性

IUPAC Name |

2-[3-(4-chlorophenyl)sulfanylpropanoylamino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2S2/c15-9-1-3-10(4-2-9)20-8-6-12(18)17-14-11(13(16)19)5-7-21-14/h1-5,7H,6,8H2,(H2,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XORXRSSJJHXUII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SCCC(=O)NC2=C(C=CS2)C(=O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

生物活性

2-(3-((4-Chlorophenyl)thio)propanamido)thiophene-3-carboxamide is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This compound's structure includes a thiophene ring, which is known for its aromatic properties and ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in inflammation and cancer progression. It is hypothesized that the compound may inhibit specific enzymes or receptors, modulating signaling pathways that lead to reduced cell proliferation and inflammation. The precise molecular targets are still under investigation, but studies suggest it may exhibit effects similar to known anticancer agents like Combretastatin A-4 (CA-4) by disrupting microtubule dynamics in cancer cells .

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of thiophene carboxamide derivatives, including this compound. In vitro assays have shown that this compound exhibits cytotoxicity against various cancer cell lines, including Hep3B (human hepatocellular carcinoma). The IC50 values reported for related compounds indicate promising activity, with some derivatives showing IC50 values as low as 5.46 µM .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the thiophene core and substituents significantly influence the biological activity of the compounds. For instance, the presence of halogen groups on the phenyl ring enhances anticancer activity, likely due to increased lipophilicity and better binding affinity to target proteins .

| Compound | IC50 (µM) | Cell Line | Mechanism |

|---|---|---|---|

| This compound | 5.46 | Hep3B | Microtubule disruption |

| N-(4-(tert-butyl)phenyl)-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide | 7.66 | Hep3B | Tubulin binding |

| N-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide | 12.58 | Hep3B | Cell cycle arrest in G2/M phase |

Anti-inflammatory Properties

In addition to its anticancer potential, this compound has been investigated for anti-inflammatory effects. Studies indicate that thiophene derivatives can inhibit pro-inflammatory cytokines, suggesting a role in modulating immune responses . The compound's ability to disrupt inflammatory signaling pathways may provide therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies

- Hepatocellular Carcinoma Study : In a study examining various thiophene derivatives against Hep3B cells, it was found that compounds with similar structures displayed significant cytotoxic effects, leading to cell aggregation and altered spheroid formation, indicative of their potential as novel anticancer agents .

- Inflammation Model : Another study focused on the anti-inflammatory properties of thiophene derivatives showed that certain modifications resulted in enhanced inhibition of cytokine release in vitro, supporting their use in treating inflammatory diseases .

類似化合物との比較

5-Cyano-N-(4-methoxyphenyl)-2-phenylamino-4-(2-arylamino-acetamido)thiophene-3-carboxamide

- Molecular Formula : C₂₁H₁₇ClN₄O₃S

- Molecular Weight : 440.90 g/mol

- Key Features: Substituted with a cyano group at position 5 and a phenylamino group at position 2. Synthesized via reaction of 4-(2-chloroacetamido)thiophene-3-carboxamide with aromatic amines in ethylene glycol .

- Higher molecular weight (440.90 vs. 409.0) due to additional nitrogen and oxygen atoms.

2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

- Molecular Formula : C₁₇H₁₈N₂O₅S₂

- Molecular Weight : 394.5 g/mol

- Key Features :

- Comparison :

- Sulfonyl groups improve aqueous solubility but may reduce membrane permeability.

- Smaller molecular weight (394.5 vs. 409.0) due to a less bulky cyclopenta ring.

5-Acetyl-4-amino-N-(4-chlorophenyl)-2-(phenylamino)thiophene-3-carboxamide

- Molecular Formula: Not explicitly stated, but inferred to include acetyl and phenylamino groups.

- Key Features: Synthesized via cyclization of a thiocarbamoyl precursor with chloroacetone . Acetyl and phenylamino substituents introduce steric bulk and hydrogen-bonding capacity.

- Comparison :

- Acetyl groups may enhance metabolic stability compared to the propanamido chain in the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。